molecular formula C11H24Cl2N2 B1603989 1-(4-Piperidinylmethyl)piperidine dihydrochloride CAS No. 32832-17-0

1-(4-Piperidinylmethyl)piperidine dihydrochloride

Cat. No. B1603989
CAS RN: 32832-17-0
M. Wt: 255.22 g/mol
InChI Key: UAWBHEZCKIEEAS-UHFFFAOYSA-N
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Description

“1-(4-Piperidinylmethyl)piperidine dihydrochloride” is a chemical compound with the Inchi Code 1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H . It is stored at room temperature and kept dry and cool .


Molecular Structure Analysis

The molecular structure of “1-(4-Piperidinylmethyl)piperidine dihydrochloride” can be represented by the Inchi Code 1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.


Physical And Chemical Properties Analysis

The compound “1-(4-Piperidinylmethyl)piperidine dihydrochloride” has a molecular weight of 273.25 . It is a solid at room temperature .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Piperidine derivatives, such as 4-Piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. These studies reveal their crystal structure, molecular conformations, and interactions, which are critical for understanding compound stability and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Antimicrobial Activity

Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This highlights the potential of piperidine derivatives in developing new antimicrobial agents (Vinaya et al., 2009).

Pharmaceutical Building Block Diversification

Electrochemical methods have been applied to diversify pharmaceutical building blocks, including the cyanation of secondary piperidines. This process enables the synthesis of unnatural amino acids, illustrating the utility of piperidine derivatives in pharmaceutical research (Lennox et al., 2018).

Synthesis of Orthogonally Protected Piperidin-3-ylmethanamine and Piperidin-4-ylmethanamine Derivatives

The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available nipecotamide and isonipecotamide highlights the significance of piperidine derivatives as building blocks in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

Development of Bioactive Molecules

Piperidine derivatives have been used to develop new bioactive molecules with therapeutic potential. For instance, polyhydroxylated N-alkoxypiperidines have been synthesized through innovative chemical processes, showcasing the role of piperidine derivatives in the creation of biologically active compounds (Barnes, Chen, Catalano, & Jeffrey, 2015).

Safety And Hazards

The compound has been classified with Hazard Statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501, suggesting measures to prevent exposure and handle the compound safely .

properties

IUPAC Name

1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWBHEZCKIEEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627550
Record name 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidinylmethyl)piperidine dihydrochloride

CAS RN

32832-17-0
Record name 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(piperidin-1-ylmethyl)pyridine (10.0 g, 0.056 mol; prepared using a similar procedure to that described in US430491) and platinum oxide (1.5 g) in 55 mL of ethanol and 18 mL of 12 N HCl was placed under an atmosphere of hydrogen (4.1 bar, 60 psig). After 15 h, the mixture was filtered, concentrated, and residue triturated with methanol affording 9.0 g of the title compound as a bis hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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